Takinib

説明

特性

IUPAC Name |

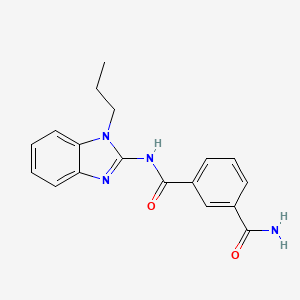

3-N-(1-propylbenzimidazol-2-yl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-2-10-22-15-9-4-3-8-14(15)20-18(22)21-17(24)13-7-5-6-12(11-13)16(19)23/h3-9,11H,2,10H2,1H3,(H2,19,23)(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZVVPXKJGOFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111556-37-6 | |

| Record name | Takinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111556376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAKINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56NTB3YHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Takinib in TNF-α Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine with critical roles in inflammation, immunity, and cell survival.[1][2] Dysregulation of TNF-α signaling is a hallmark of numerous inflammatory diseases and cancers.[3][4] Transforming growth factor-β-activated kinase 1 (TAK1) has emerged as a pivotal downstream mediator in the TNF-α signaling cascade, making it a compelling therapeutic target.[5][6] This technical guide provides an in-depth overview of the mechanism of action of Takinib, a potent and selective inhibitor of TAK1, in the context of TNF-α signaling. We will delve into its molecular interactions, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction to TNF-α Signaling

Upon binding to its receptor, TNFR1, TNF-α initiates the formation of a membrane-bound protein complex known as Complex I.[7] This complex serves as a scaffold for the recruitment and activation of several signaling molecules, including TAK1. Activated TAK1, in complex with TAK1-binding proteins (TABs), subsequently triggers two major downstream pro-survival pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][4] Activation of these pathways leads to the transcription of genes involved in inflammation, immunity, and cell survival.[1][4] However, under certain conditions, particularly when the pro-survival pathways are inhibited, TNF-α signaling can be redirected to a secondary cytoplasmic complex, Complex II, which initiates apoptosis.[1]

This compound: A Selective TAK1 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for TAK1.[1][8] It has been identified as a valuable tool for studying the roles of TAK1 and as a potential therapeutic agent for diseases driven by aberrant TNF-α signaling, such as rheumatoid arthritis and certain cancers.[1][2][3]

Mechanism of Action

Crystallographic and kinetic studies have revealed that this compound binds within the ATP-binding pocket of TAK1.[1] Its mechanism of inhibition is multifaceted; it acts as a non-competitive inhibitor of autophosphorylated TAK1 by slowing down the rate-limiting step of its activation.[1][2] In its activated, autophosphorylated state, this compound can also act as an ATP-competitive inhibitor.[1] This dual inhibitory action effectively blocks the kinase activity of TAK1, preventing the phosphorylation and activation of its downstream targets.

By inhibiting TAK1, this compound disrupts the pro-survival signals emanating from Complex I. This inhibition of the NF-κB and MAPK pathways sensitizes cells to TNF-α-induced apoptosis, effectively switching the cellular response from survival to death.[1][2]

Quantitative Data on this compound's Activity

The following table summarizes key quantitative data characterizing the potency and selectivity of this compound.

| Parameter | Value | Kinase/Cell Line | Reference |

| IC50 | 9.5 nM | TAK1 | [8][9] |

| 120 nM | IRAK4 | [8][9] | |

| 390 nM | IRAK1 | [8][9] | |

| Effect on Cytokine Secretion | Almost complete inhibition of IL-6 secretion at µM concentrations | TNF-α stimulated cells | [1] |

| ~40% reduction in IL-8 secretion | TNF-α stimulated cells | [1] | |

| Effect on Apoptosis | 33% increase in caspase activity | 48h TNF-α treatment in the presence of this compound | [1] |

Impact on Downstream Signaling Pathways

This compound's inhibition of TAK1 has profound effects on the downstream NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Pathway

Activated TAK1 is essential for the phosphorylation and activation of the IκB kinase (IKK) complex.[1] IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This allows the NF-κB transcription factor to translocate to the nucleus and activate the expression of pro-survival genes.[1][4]

This compound, by inhibiting TAK1, prevents the phosphorylation of the IKK complex.[1] Western blot analyses have demonstrated that treatment with this compound leads to a dose-dependent reduction in the phosphorylation of IKK and the p65 subunit of NF-κB in response to TNF-α stimulation.[1][9]

Inhibition of the MAPK Pathway

TAK1 also lies upstream of several MAPK cascades, including the p38 and JNK pathways.[4] These pathways are involved in a variety of cellular processes, including inflammation and apoptosis. This compound treatment has been shown to inhibit the phosphorylation of key MAPK pathway components, such as p38 and c-Jun, in a dose-dependent manner following TNF-α stimulation.[1]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the TNF-α signaling pathway and the mechanism of action of this compound.

Caption: TNF-α Signaling Pathway.

Caption: this compound's Mechanism of Action.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay

This assay is used to determine the potency of this compound against purified TAK1 kinase.

Materials:

-

Purified active TAK1-TAB1 protein

-

Radiolabeled [γ-³²P]ATP

-

Substrate peptide (e.g., RLGRDKYKTLRQIRQ)

-

Kinase reaction buffer (50 mM Tris pH 7.5, 0.1 mM EGTA, 0.1% β-Mercaptoethanol, 10 mM magnesium acetate, 0.5 mM MnCl₂)

-

This compound (or other inhibitors)

-

Concentrated H₃PO₄

-

Scintillation counter

Procedure:

-

Incubate purified TAK1-TAB1 (e.g., 50 ng/well) with varying concentrations of this compound.

-

Initiate the kinase reaction by adding a mixture of ATP (e.g., 5 µM) containing [γ-³²P]ATP and the substrate peptide (e.g., 300 µM).

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes) at room temperature.

-

Stop the reaction by adding concentrated H₃PO₄.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

-

Measure the remaining radioactivity on the paper using a scintillation counter to determine the extent of substrate phosphorylation.

-

Calculate the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.[1]

Caption: In Vitro Kinase Assay Workflow.

Western Blot Analysis

This technique is used to assess the phosphorylation status of key proteins in the TNF-α signaling pathway in response to this compound treatment.

Materials:

-

Cell line (e.g., MDA-MB-231, HeLa)

-

Cell culture medium and supplements

-

TNF-α

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IKK, anti-phospho-p65, anti-phospho-p38, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere.

-

Serum-starve the cells for a few hours (e.g., 3 hours).

-

Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 2 hours).

-

Stimulate the cells with TNF-α (e.g., 30 ng/ml) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

Caspase-3/7 Activity Assay

This assay measures the induction of apoptosis by quantifying the activity of effector caspases.

Materials:

-

Cell line (e.g., MDA-MB-231)

-

96-well plates

-

TNF-α

-

This compound

-

Caspase-Glo® 3/7 Assay reagent or similar fluorogenic caspase substrate (e.g., (Z-DEVD)2-Rh110)

-

Plate reader capable of measuring luminescence or fluorescence

Procedure:

-

Seed cells in a 96-well plate (e.g., 5,000 cells/well).

-

After 24 hours, treat the cells with titrations of this compound in the presence or absence of TNF-α.

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

Add the caspase-3/7 reagent to each well.

-

Incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for signal stabilization.

-

Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of caspase activity.[1]

Conclusion

This compound is a potent and selective inhibitor of TAK1 that effectively modulates the TNF-α signaling pathway. By binding to the ATP pocket of TAK1, it inhibits its kinase activity, leading to the suppression of the pro-survival NF-κB and MAPK pathways. This targeted inhibition sensitizes cells to TNF-α, shifting the cellular outcome from survival to apoptosis. The well-characterized mechanism of action, supported by robust quantitative data and detailed experimental protocols, establishes this compound as a critical research tool and a promising therapeutic candidate for a range of inflammatory and oncologic indications.

References

- 1. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting tumor intrinsic TAK1 engages TNF-α-driven cell death through distinct mechanisms and enhances cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

The Role of TGF-β Activated Kinase 1 (TAK1) in Inflammatory Disease Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, has emerged as a critical signaling node in the inflammatory response.[1] Positioned downstream of key pro-inflammatory receptors, including the tumor necrosis factor receptor (TNFR), interleukin-1 receptor (IL-1R), and Toll-like receptors (TLRs), TAK1 is a central mediator for the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3] Dysregulation of TAK1 signaling is implicated in the pathogenesis of numerous inflammatory diseases, such as rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriasis.[4][5][6] This central role makes TAK1 an attractive therapeutic target for a new generation of anti-inflammatory drugs. This technical guide provides an in-depth overview of TAK1's function in inflammatory pathways, summarizes key quantitative data on its inhibition, details relevant experimental protocols, and visualizes the core signaling cascades.

Introduction to TAK1

TAK1 (also known as MAP3K7) is a serine/threonine kinase that functions as a key intracellular signaling molecule.[4] It integrates signals from a variety of upstream stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, and pathogen-associated molecular patterns (PAMPs) recognized by TLRs.[1][7] Upon activation, TAK1 phosphorylates and activates downstream kinases, primarily the IκB kinase (IKK) complex and several MAPK kinases (MKKs).[1][8] This leads to the activation of the NF-κB, c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, which collectively orchestrate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs).[1][8][9] Genetic studies have underscored its importance; conventional ablation of TAK1 in mice results in embryonic lethality due to severe liver and bone marrow failure.[1]

TAK1 Activation and Signaling Pathways

The activation of TAK1 is a multi-step process involving adaptor proteins and post-translational modifications. The core of this process is the formation of a complex with TAK1-binding proteins (TABs): TAB1, TAB2, and TAB3.[1]

-

Role of TABs: TAB1 is constitutively associated with TAK1.[10] TAB2 and TAB3 act as adaptors, recruiting TAK1 to upstream signaling complexes via their ability to bind to K63-linked polyubiquitin chains.[1][11] These ubiquitin chains are generated by E3 ligases like TRAF2, TRAF5, and TRAF6, which are recruited to activated cytokine or TLR receptors.[7][8][11]

-

Phosphorylation and Ubiquitination: The recruitment to the receptor complex facilitates TAK1's autophosphorylation at key residues in its activation loop (including Thr184 and Thr187), which is a critical step for its kinase activity.[12][13] TAK1 also undergoes K63-linked polyubiquitination, which is essential for its activation.[8][11]

Once activated, the TAK1-TABs complex serves as a central signalosome, propagating the inflammatory signal downstream to the NF-κB and MAPK pathways.[1]

NF-κB Pathway Activation

The TAK1 complex directly phosphorylates and activates the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO.[1][3][14] Activated IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation.[1] This releases the NF-κB transcription factor (typically a p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][11]

MAPK Pathway Activation

Simultaneously, TAK1 activates the MAPK cascades by phosphorylating MKKs, including MKK4/7 (which activate JNK) and MKK3/6 (which activate p38).[7][15] The JNK and p38 pathways activate other transcription factors, such as activator protein-1 (AP-1), which cooperate with NF-κB to drive a robust inflammatory response.[5]

Role of TAK1 in Inflammatory Diseases

Aberrant activation of TAK1 is a hallmark of many chronic inflammatory diseases.[2] Its central position makes it a key driver of the pathology observed in these conditions.

-

Rheumatoid Arthritis (RA): RA is characterized by chronic inflammation of the synovium, leading to joint destruction.[16] Pro-inflammatory cytokines like TNF-α and IL-1β are pivotal to RA pathogenesis. TAK1 is highly activated in RA fibroblast-like synoviocytes (FLS) and mediates the production of inflammatory mediators (e.g., IL-6, MMPs) that drive cartilage and bone degradation.[8][16] Genome-wide association studies have identified loci related to MAP3K7 (the gene encoding TAK1) in RA patients.[4][17]

-

Inflammatory Bowel Disease (IBD): In IBD, which includes Crohn's disease and ulcerative colitis, the intestinal epithelium is subjected to chronic inflammation.[18] TAK1 signaling is crucial for maintaining intestinal integrity, in part by regulating reactive oxygen species (ROS).[19] However, excessive TAK1 activation in the colon mucosa contributes to pathogenesis, and its inhibition has been shown to reduce inflammation and clinical symptoms in mouse models of colitis.[6][18]

-

Psoriasis: This is a chronic autoimmune skin disease characterized by hyperproliferation of keratinocytes and inflammation.[5] TNF-α and IL-17 are key cytokines in psoriasis. TAK1 is a downstream effector of both the TNF and IL-17 receptor pathways, leading to the activation of NF-κB and AP-1, which drive the expression of pro-inflammatory genes in the skin.[5][15]

TAK1 as a Therapeutic Target

Given its central role in mediating signals from multiple pro-inflammatory cytokines, inhibiting TAK1 is an attractive therapeutic strategy.[12][16] The goal is to achieve a broader anti-inflammatory effect than can be obtained by targeting a single upstream cytokine. Several small molecule inhibitors of TAK1 have been developed and evaluated in preclinical models.

TAK1 Inhibitors

A number of selective and potent TAK1 inhibitors have been developed, including both covalent and reversible inhibitors.

| Inhibitor | Type | Potency | Target | Key Findings |

| Takinib | Reversible, Type II | IC₅₀ = 9.5 nM | TAK1 | Induces apoptosis in RA synoviocytes and breast cancer cells upon TNF-α stimulation; poor oral bioavailability.[4][20] |

| HS-276 | Reversible | Kᵢ = 2.5 nM | TAK1 | Orally bioavailable analogue of this compound; significantly reduces arthritic scores in the CIA mouse model.[21][22] |

| 5Z-7-Oxozeaenol | Covalent, Irreversible | IC₅₀ = 8.9 nM | TAK1 | Covalently binds to Cys174; effectively blocks IL-1β-induced responses but has off-target effects.[11][12] |

| NG-25 | Reversible | IC₅₀ = 110 nM | TAK1 | Reversible inhibitor used in preclinical studies to demonstrate the role of TAK1 in inflammation.[12] |

Preclinical Efficacy

Pharmacological inhibition of TAK1 has shown significant promise in various animal models of inflammatory disease.

| Disease Model | Animal | Inhibitor | Key Outcome |

| Collagen-Induced Arthritis (CIA) | Mouse | This compound | Significantly reduced clinical arthritic score and joint inflammation.[4][23] |

| Collagen-Induced Arthritis (CIA) | Mouse | HS-276 (oral) | Delayed disease onset and decreased incidence; 35% reduction in clinical score.[21][22] |

| DSS-Induced Colitis | Mouse | 5Z-7-Oxozeaenol | Ameliorated pathogenesis, reduced body weight loss, and suppressed inflammatory cytokine synthesis.[6] |

| LPS-Induced Sepsis | Mouse | This compound | Blocked LPS-induced increases in serum TNF.[17] |

Key Experimental Protocols

Studying the TAK1 pathway requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

In Vitro TAK1 Kinase Assay

This assay directly measures the enzymatic activity of TAK1 and is crucial for screening inhibitors.

Objective: To quantify the phosphorylation of a substrate by recombinant TAK1-TAB1 enzyme.

Principle: The assay measures the amount of ADP produced from ATP during the kinase reaction. The ADP is then converted back to ATP and quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to kinase activity.

Materials:

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[26]

-

ATP solution.

-

ADP-Glo™ Kinase Assay kit (or similar).

-

Test inhibitor compound.

Procedure:

-

Prepare a master mix containing kinase buffer, ATP, and the MBP substrate.

-

Dispense the master mix into wells of a 96- or 384-well plate.

-

Add the test inhibitor at various concentrations to the appropriate wells. Add vehicle control (e.g., DMSO) to control wells.

-

Initiate the kinase reaction by adding the diluted TAK1-TAB1 enzyme to all wells except the "blank."

-

Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[24][26]

-

Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first depleting remaining ATP, then converting ADP to ATP and measuring luminescence.[26]

-

Read the luminescence on a microplate reader. The signal is inversely proportional to the inhibitory activity of the test compound.

Western Blot Analysis of Pathway Activation

This method is used to assess the phosphorylation status of TAK1 and its downstream targets in cells.

Objective: To detect changes in the phosphorylation of TAK1, IKK, IκBα, p38, and JNK in response to a stimulus or inhibitor.

Procedure:

-

Cell Culture and Treatment: Culture relevant cells (e.g., THP-1 macrophages, RA-FLS) and treat them with a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for a short duration (e.g., 15-30 minutes) in the presence or absence of a TAK1 inhibitor.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-TAK1 (Thr187), anti-phospho-IκBα (Ser32)).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., anti-TAK1, anti-IκBα) or a housekeeping protein like β-actin or GAPDH.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Collagen-Induced Arthritis (CIA) Mouse Model

This is a widely used preclinical model for evaluating the efficacy of anti-inflammatory therapeutics for RA.

Objective: To assess the ability of a TAK1 inhibitor to prevent or treat inflammatory arthritis in mice.

Procedure:

-

Induction of Arthritis:

-

Immunize DBA/1J mice (or similar susceptible strain) with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Provide a booster immunization 21 days later with type II collagen in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment Protocol:

-

For prophylactic treatment, begin daily administration of the TAK1 inhibitor (e.g., HS-276 at 50 mg/kg, orally) or vehicle control before or at the time of the booster immunization.[23]

-

For therapeutic treatment, begin dosing after the onset of clinical signs of arthritis.

-

-

Clinical Assessment: Monitor the mice daily or every other day for signs of arthritis. Score each paw based on a scale (e.g., 0-4) for erythema and swelling. The cumulative score (max 16 per mouse) represents the clinical arthritic score.

-

Terminal Analysis (e.g., Day 36-42):

-

Collect blood serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Harvest paws for histological analysis. Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O.

-

Score the histology slides for inflammation, pannus formation, cartilage damage, and bone resorption.[23]

-

Conclusion

TAK1 is unequivocally a central regulator of inflammatory signaling, acting as a convergence point for multiple critical pathways.[1][8] Its role in translating signals from key pro-inflammatory cytokines into the activation of NF-κB and MAPKs places it at the heart of the inflammatory response. The compelling preclinical data from various disease models, particularly in rheumatoid arthritis and IBD, highlight the significant therapeutic potential of targeting TAK1.[6][27] The development of potent, selective, and orally bioavailable TAK1 inhibitors represents a promising next-generation therapeutic strategy.[21][22] Further research and clinical development will be crucial to validate TAK1 inhibition as a safe and effective treatment for the wide spectrum of human inflammatory diseases.

References

- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Transforming growth factor (TGF)-β-activated kinase 1 (TAK1) activation requires phosphorylation of serine 412 by protein kinase A catalytic subunit α (PKACα) and X-linked protein kinase (PRKX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TAK1 is critical for IkappaB kinase-mediated activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tak1 is a Master Regulator of Epidermal Homeostasis Involving Skin Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. TAK1 signaling maintains intestinal integrity by preventing accumulation of reactive oxygen species in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medicineinnovates.com [medicineinnovates.com]

- 23. researchgate.net [researchgate.net]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. promega.com [promega.com]

- 27. Delineation of the distinct inflammatory signaling roles of TAK1 and JAK1/3 in the CIA model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Takinib: A Selective Inhibitor of Transforming Growth-Factor-Beta-Activated Kinase 1 (TAK1) for Cancer and Autoimmune Disease

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Takinib, a potent and selective inhibitor of Transforming growth-factor-beta-activated kinase 1 (TAK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TAK1 signaling pathway.

Introduction: The Role of TAK1 in Disease

Transforming growth-factor-beta-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that functions as a central node in various signaling pathways. It plays a pivotal role in regulating inflammation, immunity, and cell survival. Upon stimulation by cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as lipopolysaccharide (LPS), TAK1 activates downstream pathways including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades (p38 and JNK). This activation typically leads to the transcription of pro-inflammatory and pro-survival genes.[1][2][3]

Dysregulation of TAK1 signaling is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1][4] In these contexts, TAK1 promotes chronic inflammation and cell survival, making it a compelling target for therapeutic intervention. The development of selective TAK1 inhibitors like this compound offers a promising strategy to modulate these pathological processes.[1][4]

Discovery and Selectivity of this compound

This compound was identified as a potent and selective inhibitor of TAK1 through a combination of a fluorescent-linked enzyme chemoproteomic strategy and a comprehensive pan-kinase screen.[5] It is an aminobenzimidazole-based compound.[1] Crystallographic studies have revealed that this compound binds deep within the ATP-binding pocket of TAK1, targeting the kinase in its DFG-in conformation.[1] This binding mode, involving multiple hydrogen bonds and hydrophobic interactions, accounts for its high potency and selectivity for TAK1 over other closely related kinases.[1]

Kinome profiling has demonstrated this compound's remarkable selectivity. It is significantly more potent against TAK1 than other kinases, including those from the Src family and the closely related IRAK1 and IRAK4.[1][6]

Mechanism of Action

This compound exhibits a complex mechanism of action. It acts as an inhibitor of both autophosphorylated (active) and non-phosphorylated TAK1.[4][7] Its inhibitory effect stems from slowing down the rate-limiting step of TAK1 activation.[1][4][7] When TAK1 is activated by ATP, this compound functions as a competitive inhibitor.[1] However, it has also been described as a non-competitive inhibitor that binds within the ATP pocket, which is the rate-limiting step of the enzyme.[8][9]

In the context of TNF-α signaling, TAK1 is a critical switch between cell survival and apoptosis.[1][4] By inhibiting TAK1, this compound blocks the pro-survival NF-κB signaling pathway. This shifts the cellular response to TNF-α from survival to programmed cell death (apoptosis), which is mediated by the formation of complex II, leading to the activation of caspases 3 and 7.[1]

Signaling Pathways and Experimental Workflows

The inhibition of TAK1 by this compound has profound effects on downstream signaling. The following diagrams illustrate the key pathways and a typical experimental workflow for assessing this compound's activity.

Caption: Canonical TNF-α induced TAK1 signaling pathway leading to cell survival.

Caption: this compound inhibits TAK1, shifting TNF-α signaling from survival to apoptosis.

Caption: Workflow for determining this compound's IC50 using a radiometric kinase assay.

While TAK1 is the primary target, some studies suggest this compound can also affect other pathways, such as the JAK/STAT pathway, particularly by reducing IL-1β-induced STAT3 phosphorylation.[10][11] This indicates that the anti-inflammatory effects of this compound might be mediated by its influence on multiple signaling pathways.[10]

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound and its analogs have been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Table 1: In Vitro Potency of this compound and Other TAK1 Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | TAK1 | 8.2 - 9.5 | [1][6] |

| 5Z-7-Oxozeaenol (5ZO) | TAK1 | 22 | [1] |

| NG-25 | TAK1 | 81 | [1] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | IC50 (nM) | Fold Selectivity vs. TAK1 | Reference |

| TAK1 | 9.5 | 1 | [6] |

| IRAK4 | 120 | ~12.6x | [6][11] |

| IRAK1 | 390 | ~41x | [6][11] |

| GCK (MAP4K2) | 450 | ~47.4x | [1] |

Table 3: Potency of Orally Bioavailable this compound Analog HS-276

| Compound | Target Kinase | IC50 (nM) | Kᵢ (nM) | Reference |

| HS-276 | TAK1 | 8 | 2.5 | [5] |

| HS-276 | CLK2 | 29 | N/A | [5] |

| HS-276 | GCK | 33 | N/A | [5] |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

6.1. In Vitro Kinase Assay (IC50 Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of TAK1 enzymatic activity.

-

Methodology: A common method involves measuring the incorporation of ³²P from [γ-³²P]ATP into a generic substrate peptide.[1]

-

Recombinant TAK1 enzyme is incubated with varying concentrations of this compound in a reaction buffer.

-

The kinase reaction is initiated by adding the substrate peptide and [γ-³²P]ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, typically by adding an acid or spotting the mixture onto phosphocellulose paper.

-

The amount of ³²P incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

-

Data are normalized to controls (no inhibitor) to calculate percent inhibition, and the IC50 value is determined by fitting the dose-response curve.[1]

-

6.2. Cell-Based Apoptosis Assay (Caspase 3/7 Activity)

-

Objective: To measure the induction of apoptosis in cells treated with this compound and TNF-α.

-

Methodology:

-

Cells (e.g., MDA-MB-231 breast cancer cells or Rheumatoid Arthritis Synovial Fibroblasts) are seeded in multi-well plates.[1]

-

Cells are treated with a titration of this compound in the presence or absence of a constant concentration of TNF-α.[1]

-

After a 24-48 hour incubation period, a luminogenic or fluorogenic caspase-3/7 substrate (e.g., (DEVD)₂-R110) is added to the wells.[1]

-

The substrate is cleaved by active caspases 3 and 7, generating a signal (light or fluorescence) that is proportional to the amount of apoptosis.

-

The signal is measured using a plate reader. Data are often normalized to a cell viability assay (e.g., using Hoechst stain to measure DNA content) to account for differences in cell number.[1]

-

6.3. Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To assess the effect of this compound on the phosphorylation status of proteins downstream of TAK1.

-

Methodology:

-

Cells are treated with this compound for a specified time, followed by stimulation with an agonist like TNF-α or IL-1β for various durations.[1][10]

-

Cells are lysed, and total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-IKK, IKK, p-p38, p38, p-p65, IκBα).[1][8][10]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. A loading control like GAPDH or β-actin is used to ensure equal protein loading.[1]

-

6.4. Cytokine Secretion Assay (ELISA)

-

Objective: To measure the effect of this compound on the secretion of inflammatory cytokines.

-

Methodology:

-

Immune cells (e.g., RA FLS or THP-1 macrophages) are pre-treated with this compound.[1][5]

-

Cells are then stimulated with an inflammatory agent like TNF-α or LPS for 24 hours.[1][5]

-

The cell culture supernatant is collected.

-

The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[1][5]

-

Preclinical Development and Future Directions

While this compound itself demonstrated potent in vitro activity, its development for in vivo applications was hampered by low oral bioavailability.[5] This led to the development of analogs through a directed medicinal chemistry approach. HS-276, a potent and highly selective orally bioavailable TAK1 inhibitor, was developed based on the co-crystal structure of this compound.[5] HS-276 showed significant efficacy in a collagen-induced arthritis (CIA) mouse model, reducing arthritic symptoms comparably to leading biologic anti-TNF drugs.[5]

The successful development of this compound and its orally bioavailable analogs validates TAK1 as a druggable target for inflammatory diseases and cancer.[1][5] These inhibitors provide a unique therapeutic approach by sensitizing cells to TNF-α-induced apoptosis, offering a potential new strategy for treating metastatic breast cancer and rheumatoid arthritis.[1] Further research is exploring the role of this compound in other conditions, including traumatic brain injury and subarachnoid hemorrhage, where it has shown neuroprotective effects by suppressing inflammation and apoptosis.[8][12]

References

- 1. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-$α$ Inhibition for Cancer and Autoimmune Disease (Journal Article) | OSTI.GOV [osti.gov]

- 8. Neuroprotective effects of this compound on an experimental traumatic brain injury rat model via inhibition of transforming growth factor beta-activated kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound | Cell Signaling Technology [cellsignal.com]

- 12. This compound inhibits microglial M1 polarization and oxidative damage after subarachnoid hemorrhage by targeting TAK1-dependent NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of Takinib in Modulating NF-κB and MAPK Signaling Cascades: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms of Takinib, a selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Primarily, this document will detail its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, it will explore contrasting evidence suggesting alternative or off-target effects in specific cellular contexts, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of TAK1

This compound is a potent and selective small molecule inhibitor of TAK1, a key kinase that acts as a central node in the signal transduction pathways leading to the activation of NF-κB and MAPK.[1][2] By binding to the ATP-binding pocket of TAK1, this compound effectively blocks its kinase activity, thereby preventing the phosphorylation and activation of downstream targets.[3][4]

Impact on NF-κB Signaling

Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), TAK1 is recruited to the receptor complex and activated.[3] Activated TAK1 then phosphorylates the IκB Kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).[3] This event unmasks the nuclear localization signal of NF-κB, allowing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[3] this compound, by inhibiting TAK1, prevents the activation of the IKK complex, thereby sequestering NF-κB in the cytoplasm and attenuating the inflammatory response.[3]

Impact on MAPK Signaling

TAK1 is also a critical upstream activator of several MAPK cascades, including the c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways.[3] TAK1 phosphorylates and activates MAPK Kinases (MKKs), which in turn phosphorylate and activate JNK and p38.[3] These MAPKs then translocate to the nucleus to activate various transcription factors, such as c-Jun, which are involved in inflammation and apoptosis.[3] The inhibitory action of this compound on TAK1 disrupts these phosphorylation cascades, leading to a reduction in JNK and p38 activation.[3]

Figure 1: this compound's inhibition of TAK1 in NF-κB and MAPK pathways.

Quantitative Data on this compound's Potency and Cellular Effects

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency for TAK1 and its effects on downstream signaling and cytokine production.

| Parameter | Value | Kinase/Cell Line | Reference |

| IC50 | 9.5 nM | TAK1 | [1] |

| 120 nM | IRAK4 | [1] | |

| 390 nM | IRAK1 | [1] | |

| Cellular IC50 (TNF secretion) | 3.66 µM | THP-1 macrophages | [5] |

| Cellular IC50 (IL-6 secretion) | 9.6 µM | THP-1 macrophages | [5] |

Table 1: In Vitro Potency of this compound [1][5]

Dose-dependent studies in HeLa cells stimulated with TNFα have shown that this compound inhibits the phosphorylation of IKK, MAPK8/9 (JNK), and c-Jun at micromolar concentrations.[3] Furthermore, in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS), this compound almost completely inhibits IL-6 secretion and reduces IL-8 secretion by 40% at micromolar concentrations following TNFα stimulation.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

Western Blot Analysis for Phosphorylation Status

-

Cell Lines and Treatment: HeLa or MDA-MB-231 cells are serum-starved for 3 hours and pre-treated with various concentrations of this compound (e.g., 10 µM) for 2 hours.[3] Cells are then stimulated with TNFα (e.g., 10 ng/mL) for a time course of up to 60 minutes.[3]

-

Lysis and Protein Quantification: Cells are lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and incubated with primary antibodies against phosphorylated and total forms of IKK, p38, p65, JNK, and c-Jun.[3] Following incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence.[3]

Figure 2: General workflow for Western Blot analysis.

ELISA for Cytokine Secretion

-

Cell Seeding and Treatment: RA FLS cells are seeded at 5,000 cells/well.[3] After overnight incubation, cells are serum-starved for 4 hours, followed by treatment with this compound and stimulation with TNFα.[3]

-

Supernatant Collection: After 24 hours of treatment, the cell culture supernatant is collected.[3]

-

ELISA Procedure: Commercially available ELISA kits for IL-6 and IL-8 are used according to the manufacturer's protocol.[3]

-

Data Analysis: Absorbance is measured at 450 nm and 570 nm, and cytokine concentrations are calculated based on a standard curve.[3]

Conflicting Evidence and Off-Target Considerations

While the primary mechanism of this compound is through TAK1 inhibition, some studies have revealed context-dependent effects and potential off-target activity, particularly in Rheumatoid Arthritis Synovial Fibroblasts (RASFs) and THP-1 monocyte-derived macrophages.

In IL-1β-stimulated RASFs and LPS-stimulated THP-1 macrophages, one study reported that this compound unexpectedly increased the phosphorylation of TAK1.[1] In these specific cell types and under these stimulation conditions, this compound failed to inhibit the downstream NF-κB (p65 phosphorylation) and MAPK (JNK and c-Jun phosphorylation) pathways.[1][6] Instead, the anti-inflammatory effects of this compound in this context were attributed to the inhibition of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, specifically by reducing STAT3 phosphorylation.[1][6]

These findings suggest that the mechanism of action of this compound may be more complex than initially described and could be influenced by the specific cell type, the nature of the inflammatory stimulus, and the activation state of other signaling pathways.

Figure 3: Proposed alternative mechanism of this compound in RASFs.

Conclusion

This compound is a potent and selective inhibitor of TAK1, a critical kinase in the NF-κB and MAPK signaling pathways. Extensive evidence demonstrates its ability to suppress pro-inflammatory signaling by blocking the activation of these cascades in various cell models. However, emerging research indicates that its mechanism of action may be cell-type and stimulus-dependent, with potential off-target effects on the JAK/STAT pathway. This highlights the importance of thorough characterization of small molecule inhibitors in multiple experimental systems. For drug development professionals, this compound remains a valuable tool for studying TAK1 biology and a promising scaffold for the development of therapeutics for inflammatory diseases and cancer, with the caveat that its precise mechanism may vary in different pathological contexts. Further investigation is warranted to fully elucidate the multifaceted interactions of this compound with cellular signaling networks.

References

- 1. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Takinib and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Takinib, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and its analogs. TAK1 is a critical signaling node in inflammatory pathways, making it a compelling target for the treatment of autoimmune diseases and certain cancers.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and development in this area.

Quantitative Structure-Activity Relationship (SAR) Data

The potency and selectivity of this compound and its analogs have been evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data from published studies, primarily focusing on the half-maximal inhibitory concentration (IC50) against TAK1 and other kinases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Key Analogs

| Compound | Modification | TAK1 IC50 (nM) | IRAK1 IC50 (nM) | IRAK4 IC50 (nM) | Reference |

| This compound (1) | - | 8.2 - 9.5 | 390 | 120 | [1][4] |

| Analog 3 | Methyl ester replacing primary amide at R2 | 61 | - | - | [1] |

| Analog 4 | Ethyl alkyl chain instead of propyl | 0.84 | - | - | [1] |

| Analog 5 | Carboxylic acid replacing primary amide at R2 | Inactive | - | - | [1] |

| Analog 6 | N-methyl amide replacing primary amide at R2 | 13 | - | - | [1] |

| Analog 9 | Amino pentane with methyl ester | 61 | - | - | [1] |

| Analog 11 | Halogen substitution on phthalimide ring | 220 | - | - | [1] |

| Analog 13 | Halogen substitution on phthalimide ring | 140 | - | - | [1] |

| HS-276 | Piperidinomethyl substitution at R2 | Ki = 2.5 | 264 | >2500 | [5] |

Table 2: Kinome Selectivity of HS-276 (an orally bioavailable this compound analog)

| Kinase | Enzymatic Activity Remaining (%) at 10 µM | IC50 (nM) | Reference |

| TAK1 | <15 | 2.5 (Ki) | [5] |

| NUAK1 | <15 | 270 | [5] |

| IRAK1 | <15 | 264 | [5] |

| MAP4K5 | <15 | 124 | [5] |

| CK1γ2 | <15 | 809 | [5] |

| ULK2 | <15 | 63 | [5] |

| CAMKKβ-1 | - | 1280 | [5] |

| MLK1 | - | 5585 | [5] |

| IRAK4 | - | >2500 | [5] |

SAR Summary:

-

The primary amide of the carbamoyl benzyl group is crucial for potent TAK1 inhibition, as replacing it with a methyl ester or carboxylic acid significantly reduces or abrogates activity.[1]

-

Modifications to the alkyl side chain are tolerated to some extent, with an ethyl chain retaining high potency.[1]

-

Substitutions on the phthalimide ring, such as halogens, generally decrease potency.[1]

-

The development of the orally bioavailable analog, HS-276, demonstrates that larger substitutions at the R2 position can be made to improve pharmacokinetic properties while maintaining high selectivity for TAK1 over the closely related IRAK4.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of this compound and its analogs.

2.1. In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

-

Principle: The assay involves two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.[6]

-

Materials:

-

TAK1-TAB1 enzyme

-

Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

-

Substrate peptide

-

ATP

-

Test compounds (this compound and analogs) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in Kinase Buffer.

-

In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

-

Add 2 µl of the TAK1-TAB1 enzyme solution.

-

Add 2 µl of the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.[6]

-

2.2. Cell-Based TNFα-Induced Apoptosis Assay

This assay assesses the ability of this compound to induce apoptosis in the presence of TNFα.

-

Cell Line: Rheumatoid Arthritis Synovial Fibroblasts (RA FLS) or metastatic breast cancer cell lines.[1]

-

Materials:

-

Complete cell culture medium

-

This compound

-

TNFα

-

Caspase-Glo® 3/7 Assay System (Promega)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).

-

Stimulate the cells with TNFα (e.g., 10 ng/mL).

-

Incubate for a further period (e.g., 24 hours).

-

Measure apoptosis by quantifying caspase-3/7 activity using the Caspase-Glo® 3/7 Assay System according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

2.3. Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in cell lysates to understand the effect of this compound on signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

Procedure:

-

Culture cells (e.g., RA FLS or THP-1 macrophages) and treat them with this compound and/or a stimulant (e.g., IL-1β or LPS) for the desired time.[7]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-TAK1, phospho-STAT3, phospho-JNK, total TAK1, etc.) overnight at 4°C.[7]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: TNFα signaling pathway and the mechanism of this compound-induced apoptosis.

Caption: IL-1β signaling and proposed off-target effects of this compound on JNK and STAT3.

Caption: A typical workflow for the structure-activity relationship study of this compound analogs.

Conclusion

The SAR of this compound and its analogs has been systematically explored, revealing key structural features required for potent and selective inhibition of TAK1. The primary amide on the carbamoyl benzyl group is a critical pharmacophore, while modifications at other positions can be used to fine-tune potency, selectivity, and pharmacokinetic properties. The development of orally bioavailable analogs like HS-276 highlights the potential of this chemical scaffold for therapeutic development. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon this work and develop next-generation TAK1 inhibitors for inflammatory diseases and cancer.

References

- 1. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 4. This compound | Cell Signaling Technology [cellsignal.com]

- 5. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. mdpi.com [mdpi.com]

The Rationale for Targeting TAK1 in Cancer and Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in a multitude of cellular processes, including inflammation, immunity, proliferation, and survival. Its central role in orchestrating downstream signaling cascades, such as NF-κB, JNK, and p38 MAPK, positions it as a key regulator in the pathogenesis of both cancer and autoimmune diseases. Dysregulation of the TAK1 signaling axis is implicated in tumor progression, metastasis, and the chronic inflammation characteristic of autoimmune disorders. This technical guide provides an in-depth exploration of the rationale for targeting TAK1 as a therapeutic strategy, summarizing key preclinical data, detailing essential experimental protocols, and visualizing the complex signaling networks involved.

TAK1 Signaling: A Double-Edged Sword in Disease

TAK1, also known as MAP3K7, is activated by a diverse array of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs), and growth factors such as TGF-β.[1][2] This activation is a tightly regulated process involving the formation of a complex with TAK1-binding proteins (TABs), primarily TAB1, TAB2, and TAB3, and subsequent polyubiquitination.[2] Once activated, TAK1 acts as a central kinase, phosphorylating and activating downstream kinases that lead to the activation of key transcription factors.

The Role of TAK1 in Cancer

The function of TAK1 in cancer is highly context-dependent, acting as both a tumor suppressor and a promoter of malignancy.[1] In some contexts, TAK1 can promote apoptosis and suppress tumor growth.[3] However, in many aggressive cancers, elevated TAK1 expression and activity are associated with tumor progression, metastasis, and resistance to therapy.[1]

Key Pro-Tumorigenic Functions:

-

NF-κB Activation: TAK1 is a critical upstream activator of the canonical NF-κB pathway, a key driver of cancer cell survival, proliferation, and inflammation.[1][3]

-

Metastasis: TAK1 signaling promotes the expression of genes involved in cell migration, invasion, and angiogenesis, facilitating metastatic spread.[1]

-

Chemoresistance: Activation of TAK1 can confer resistance to chemotherapy by promoting pro-survival signaling.[4]

The Role of TAK1 in Autoimmune Disease

In the context of autoimmune diseases, such as rheumatoid arthritis, the pro-inflammatory functions of TAK1 are central to disease pathology.[5] TAK1 mediates the signaling of key inflammatory cytokines like TNF-α and IL-1β, which are major drivers of chronic inflammation and tissue destruction in these conditions.[2][6]

Key Pro-Inflammatory Functions:

-

Cytokine Signaling: TAK1 is essential for the intracellular signaling cascades initiated by TNF-α and IL-1β, leading to the production of other pro-inflammatory mediators.[2][6]

-

Immune Cell Activation: TAK1 plays a crucial role in the activation and function of various immune cells, including T cells, B cells, and macrophages, which are key players in autoimmune responses.

-

Tissue Damage: By promoting a chronic inflammatory environment, TAK1 contributes to the progressive tissue and joint damage seen in diseases like rheumatoid arthritis.[5]

Therapeutic Targeting of TAK1: Preclinical Evidence

The central role of TAK1 in both cancer and autoimmune disease has made it an attractive target for therapeutic intervention. Several small molecule inhibitors of TAK1 have been developed and have shown promising results in preclinical models.

TAK1 Inhibitors in Cancer Models

A variety of TAK1 inhibitors have demonstrated anti-cancer activity in vitro and in vivo. These inhibitors often induce apoptosis in cancer cells, particularly in combination with pro-inflammatory stimuli like TNF-α, and can suppress tumor growth and metastasis.[7][8]

Table 1: In Vitro Efficacy of TAK1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| Takinib | MDA-MB-231 | Breast Cancer | 9.5 | [8][9] |

| 5Z-7-Oxozeaenol | HeLa | Cervical Cancer | Not specified | [10] |

| 5Z-7-Oxozeaenol | HT-29 | Colon Cancer | Not specified | [10] |

| 5Z-7-Oxozeaenol | Various | Various | See Reference for full list | [11] |

| NG25 | Multiple Myeloma Cell Lines | Multiple Myeloma | Not specified |[4] |

Table 2: In Vivo Efficacy of TAK1 Inhibitors in Cancer Models

| Inhibitor | Animal Model | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Hodgkin lymphoma xenograft NSG mice | Hodgkin's Lymphoma | Slowed tumor growth | [8][9] |

| TAK1 Knockout | MDA-MB-231 xenograft in nude mice | Breast Cancer | Delayed tumor growth and increased overall survival |[7] |

TAK1 Inhibitors in Autoimmune Disease Models

TAK1 inhibitors have also shown significant efficacy in preclinical models of autoimmune disease, primarily by dampening the inflammatory response.

Table 3: In Vivo Efficacy of TAK1 Inhibitors in Autoimmune Disease Models

| Inhibitor | Animal Model | Disease Model | Key Findings | Reference |

|---|---|---|---|---|

| 5Z-7-Oxozeaenol | NOD mice | Type 1 Diabetes | Delayed onset and decreased incidence of diabetes | |

| HS-276 | CIA mouse model | Rheumatoid Arthritis | Reduced arthritic clinical score by 85% (50 mg/kg IP) | [12] |

| HS-276 | CIA mouse model | Rheumatoid Arthritis | Reduced arthritic clinical score by 18% (10 mg/kg PO) and 35% (30 mg/kg PO) | [12] |

| Prednisolone (for comparison) | Mouse CIA model | Rheumatoid Arthritis | ED50 of 1.1 mg/kg for clinical score reduction |[13] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the function and inhibition of TAK1.

TAK1 Kinase Assay

This assay measures the enzymatic activity of TAK1 and is crucial for determining the potency of inhibitors.

Materials:

-

Recombinant TAK1/TAB1 complex

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)

-

TAK1 inhibitor (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the TAK1 inhibitor in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor or vehicle (DMSO control).

-

Add 2 µL of diluted TAK1/TAB1 enzyme to each well.

-

Prepare a substrate/ATP mix in kinase buffer and add 2 µL to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of kinase activity against the inhibitor concentration.

Western Blotting for Phosphorylated TAK1

This technique is used to assess the activation state of TAK1 within cells by detecting its phosphorylation at key activation loop residues (e.g., Thr184/187).

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phospho-TAK1 (e.g., pThr184/187)

-

Primary antibody against total TAK1 (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-TAK1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total TAK1 to confirm equal loading.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay is used to determine the cytotoxic effects of TAK1 inhibitors on cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

TAK1 inhibitor (test compound)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Solubilization solution (for MTT)

-

Plate reader

Procedure (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the TAK1 inhibitor for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Immunoprecipitation of the TAK1 Complex

This technique allows for the isolation of TAK1 and its interacting partners (e.g., TAB1, TAB2) to study complex formation.

Materials:

-

Cell lysates

-

Immunoprecipitation buffer

-

Primary antibody against TAK1 or a component of the complex (e.g., TAB1)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse cells in a non-denaturing immunoprecipitation buffer.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific proteins.

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against TAK1, TAB1, and other potential interacting partners.

Visualizing TAK1 Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central signaling pathways regulated by TAK1.

TAK1 Activation by TNF-α and IL-1β

Caption: Activation of TAK1 by TNF-α and IL-1β signaling pathways.

Downstream Signaling from Activated TAK1

Caption: Major downstream signaling pathways activated by TAK1.

Experimental Workflow for Assessing TAK1 Inhibitor Efficacy

Caption: A representative experimental workflow for evaluating TAK1 inhibitors.

Conclusion and Future Directions

The extensive body of preclinical evidence strongly supports the rationale for targeting TAK1 in both cancer and autoimmune diseases. Its central role as a master regulator of pro-inflammatory and pro-survival signaling pathways makes it a highly attractive therapeutic target. The development of potent and selective TAK1 inhibitors has provided valuable tools to probe the function of this kinase and has demonstrated significant therapeutic potential in a range of disease models.

Future research should focus on several key areas:

-

Clinical Translation: Advancing the most promising TAK1 inhibitors into clinical trials for relevant cancer and autoimmune indications.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to TAK1-targeted therapies.

-

Combination Therapies: Exploring the synergistic potential of combining TAK1 inhibitors with other targeted agents or immunotherapies to enhance efficacy and overcome resistance.

-

Understanding Context-Dependency: Further elucidating the molecular mechanisms that dictate the dual tumor-suppressive and pro-tumorigenic roles of TAK1 in different cancer types.

References

- 1. Monocytes and macrophages, implications for breast cancer migration and stem cell-like activity and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 3. Interleukin-1 (IL-1) Receptor-Associated Kinase Leads to Activation of TAK1 by Inducing TAB2 Translocation in the IL-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 5. stackscientific.nd.edu [stackscientific.nd.edu]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of Takinib-Mediated TAK1 Inhibition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and cell survival pathways.[1] It integrates signals from various stimuli, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and lipopolysaccharide (LPS), to activate downstream cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] Dysregulation of TAK1 signaling is implicated in numerous diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[3]

Takinib is a potent and selective small molecule inhibitor of TAK1.[3][4] It binds to the ATP-binding pocket of both autophosphorylated and non-phosphorylated TAK1, thereby inhibiting its kinase activity.[5][6] This guide provides an in-depth overview of the known downstream targets of this compound-mediated TAK1 inhibition, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the direct inhibition of TAK1 kinase activity. This intervention leads to the suppression of key downstream signaling pathways that are crucial for inflammatory responses and cell survival.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation and cell survival. Upon stimulation by pro-inflammatory cytokines, TAK1 phosphorylates and activates the IκB kinase (IKK) complex.[7] Activated IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[1]

This compound-mediated inhibition of TAK1 blocks the activation of the IKK complex, thereby preventing IκBα phosphorylation and degradation.[5][6] This sequesters NF-κB in the cytoplasm and inhibits the transcription of its target genes.

Mitogen-Activated Protein Kinase (MAPK) Pathways

TAK1 is also a key upstream activator of the JNK and p38 MAPK pathways.[2] Following activation, TAK1 phosphorylates and activates MAPK kinases (MKKs), specifically MKK4/7 for the JNK pathway and MKK3/6 for the p38 pathway. These MKKs then phosphorylate and activate JNK and p38, respectively. Activated JNK and p38 translocate to the nucleus to phosphorylate and activate transcription factors such as c-Jun and ATF2, which are involved in inflammation and apoptosis.[8]

By inhibiting TAK1, this compound prevents the activation of MKKs and, consequently, the phosphorylation of JNK and p38, leading to the downregulation of their target genes.[5][8]

Apoptosis Induction in the Presence of TNF-α

In many cell types, TNF-α signaling can lead to either cell survival, mediated by the TAK1-NF-κB pathway, or apoptosis. By inhibiting the pro-survival signal from TAK1, this compound can shift the balance towards apoptosis, particularly in an environment rich in TNF-α.[3][5] This pro-apoptotic effect is a key therapeutic rationale for using this compound in cancer and inflammatory diseases.[2][5]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on downstream signaling and cellular processes.